molecular formula C18H19FO5S B135750 2-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate CAS No. 303176-46-7

2-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate

Cat. No. B135750
M. Wt: 366.4 g/mol
InChI Key: SRYHEPKRXGABEM-SJLPKXTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate is a sulfonate ester that is likely to exhibit biological activity due to the presence of a fluorinated dihydrobenzopyran moiety and a sulfonate group. The fluorine atom's introduction into the benzopyran ring could potentially enhance the selectivity and potency of the compound as a biological inhibitor, as seen in the case of JTE-522, a COX-2 inhibitor with a fluorine atom that increased COX1/COX-2 selectivity .

Synthesis Analysis

The synthesis of such a compound would involve multiple steps, including the formation of the benzopyran ring, introduction of the fluorine atom, and subsequent attachment of the sulfonate ester group. The synthesis of related sulfonamide derivatives has been reported, where the key intermediates were prepared by introducing substituents such as fluorine, hydroxy, and methoxy moieties . The synthesis of the benzopyran ring could be similar to the preparation of indeno[1,2-c]pyrazol derivatives, starting from substituted benzaldehydes .

Molecular Structure Analysis

The molecular structure of this compound includes a benzopyran ring, which is a bicyclic system consisting of a benzene ring fused to a pyran ring. The presence of a fluorine atom on this ring system can significantly affect the electronic distribution and conformational stability of the molecule. The stereochemistry at the 2R position of the benzopyran ring is also crucial for the biological activity of the compound, as stereochemistry can influence binding to biological targets .

Chemical Reactions Analysis

The sulfonate ester group in the compound is a good leaving group, which could undergo nucleophilic substitution reactions. The fluorine atom on the benzopyran ring could influence the reactivity of the compound by attracting electron density and potentially activating adjacent carbon atoms towards nucleophilic attack. The compound could also participate in reactions typical of phenols and ethers, given the hydroxyethyl and methoxy groups present in the structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorine atom and the sulfonate ester group. The fluorine atom is highly electronegative, which could increase the acidity of adjacent hydrogens and affect the compound's solubility in polar solvents. The sulfonate ester group is likely to increase the compound's solubility in aqueous solutions and could also confer increased stability in acidic or basic conditions. The compound's reactivity and stability would also be influenced by the dihydrobenzopyran moiety, which could undergo oxidation to form the corresponding quinone structure .

Scientific Research Applications

Synthesis and Chemical Behavior

  • A study focused on the synthesis of a new class of 5-hydroxy[1]benzopyrano[4,3-c]pyridazin-3(2H)-ones using sodium m-nitrobenzene sulfonate as a reactant with substrates similar to the compound , revealing unexpected chemical behavior (Cignarella & Barlocco, 1995).

Polymer and Material Science

  • Research on synthesizing a novel sulfonic acid-containing benzoxazine monomer for proton exchange membranes in fuel cells involved a compound structurally similar to the one (Yao et al., 2014).

Pharmacological Applications

  • A study synthesized novel urea/thiourea derivatives of a similar compound, evaluating their antimicrobial activities. This research highlights the compound's potential as a basis for developing antimicrobial agents (Mannam et al., 2020).

Organic Chemistry and Reaction Mechanisms

  • An investigation into the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate in the synthesis of certain pharmaceutical agents, provides insights into the compound's role in complex organic syntheses (Xin-zhi, 2007).

Catalysis and Green Chemistry

  • Research on using TiO2 nanoparticles-coated carbon nanotubes as a catalyst for synthesizing heterocyclic compounds, including derivatives of benzopyrans, showcases the potential of the compound in green and efficient synthesis methods (Abdolmohammadi, 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The study and application of this compound could potentially be explored in various fields, including medicinal chemistry, materials science, and environmental science .

properties

IUPAC Name

[(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FO5S/c1-12-2-6-15(7-3-12)25(21,22)23-11-16(20)18-8-4-13-10-14(19)5-9-17(13)24-18/h2-3,5-7,9-10,16,18,20H,4,8,11H2,1H3/t16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYHEPKRXGABEM-SJLPKXTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2CCC3=C(O2)C=CC(=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]([C@H]2CCC3=C(O2)C=CC(=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586506
Record name 2-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate

CAS RN

303176-46-7
Record name 2-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.